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This document provides a comprehensive technical overview of the discovery, mechanism, and
application of small-molecule inhibitors targeting the YEATS family of epigenetic reader
domains. It includes a summary of key compounds, detailed experimental protocols for their
evaluation, and diagrams of relevant biological pathways and research workflows.

Introduction: The YEATS Domain as a Therapeutic
Target

The YEATS domain is an evolutionarily conserved protein module that functions as an
epigenetic "reader" by specifically recognizing acylated lysine residues on histone tails,
including acetylation (Kac) and crotonylation (Kcr).[1][2] There are four human proteins
containing a YEATS domain: ENL (MLLT1), AF9 (MLLT3), GAS41 (YEATS4), and YEATS2.[3]
These proteins are critical components of various chromatin-modifying and transcriptional
complexes. By binding to acetylated chromatin, they recruit effector proteins that modulate
gene expression.[1]

Aberrant function and overexpression of YEATS domain-containing proteins are implicated in
several human cancers.

o ENL and AF9: These paralogs are frequently involved in chromosomal translocations with
the MLL gene in aggressive acute myeloid leukemia (AML) and acute lymphoid leukemia
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(ALL).[4][5] Beyond their role in MLL-fusion proteins, the wild-type ENL protein is essential
for maintaining the leukemic state in AML, where its YEATS domain-mediated binding to
acetylated histones drives the expression of oncogenes like MYC and HOXA9.[6][7][8]

e GASA41 (YEATSA4): This protein is often overexpressed in non-small cell lung cancer
(NSCLC) and other malignancies.[9][10] It recognizes acetylated histones to promote the
deposition of the histone variant H2A.Z, facilitating pro-tumorigenic transcription.[11][12]

e YEATSZ2: Identified as an oncogenic driver in NSCLC, pancreatic, and liver cancers, YEATS2
is a subunit of the ATAC histone acetyltransferase complex.[3][13] Its YEATS domain reads
histone acetylation marks to activate transcriptional programs essential for tumor growth and
survival.[3][14]

The critical role of the YEATS domain's reader function in driving these cancers makes it a
compelling target for therapeutic intervention. Small-molecule inhibitors that competitively block
the acetyl-lysine binding pocket can disrupt these oncogenic pathways.[1][15]

Mechanism of Action of YEATS Domain Inhibitors

YEATS domain inhibitors are typically designed to be competitive antagonists of acetylated
histone binding. The YEATS domain recognizes acetyl-lysine through a distinct structural
feature: an aromatic "sandwich" cage that engages the acetyl methyl group.[14][16] Small
molecules are developed to occupy this pocket, preventing the YEATS protein from docking
onto chromatin.

This displacement has several downstream consequences:

 Disruption of Protein-Chromatin Interaction: The primary effect is the prevention of YEATS
protein localization to the promoters and enhancers of target genes.[1]

« Inhibition of Transcriptional Elongation: For ENL and AF9, inhibitor binding prevents the
recruitment of key transcriptional machinery, such as the Super Elongation Complex (SEC)
and the histone methyltransferase DOT1L.[6][17] This leads to reduced RNA Polymerase Il
activity and suppression of oncogene transcription.[6]

 Induction of Anti-Tumor Phenotypes: In cancer cells, the downstream effects include cell
growth arrest, induction of apoptosis, and cellular differentiation.[6][15] For example,
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treatment of AML cells with ENL inhibitors leads to myeloid differentiation and suppression of
leukemia growth.[6][18]

The following diagram illustrates the signaling pathway of ENL in AML and the mechanism by
which inhibitors disrupt it.
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Caption: ENL pathway in AML and point of inhibitor action.

Summary of Key Small-Molecule Inhibitors

A growing number of small-molecule inhibitors targeting various YEATS domains have been
developed. The table below summarizes key compounds, their primary targets, and their
reported binding affinities or potencies.
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Compound Affinity /
Target(s) Assay Type Reference(s)

Name Potency

SR-0813 ENL, AF9 HTRF (IC50) 25 nM (ENL) [8][18]

SPR (Kd) 30 nM (ENL) [18]

) Peptide Kd = 745 nM

SGC-iMLLT ENL, AF9 _ [17][19]
Displacement (ENL)

Kd =523 nM

[17]

(AF9)
AlphaScreen

Compound 11 ENL <100 nM [15][20]
(IC50)
AlphaScreen

Compound 24 ENL <100 nM [15][20]
(IC50)

Potent, improved

TDI-11055 ENL HTRF (IC50) PK [21]
Isothermal

XL-13m ENL o Kd=0.4 pM [1]
Titration

Calorimetry (ITC)
Biochemical ]

DLG-41 GAS41 Submicromolar [91[22]
Assay
Biochemical Potent, in vivo

LS-1-124 YEATS2 o [13][14]
Assay activity

Note: IC50 (Half-maximal inhibitory concentration) and Kd (dissociation constant) are common

measures of potency and binding affinity, respectively. Lower values indicate higher
potency/affinity.[23]

Key Experimental Protocols

The evaluation of YEATS domain inhibitors requires a combination of biochemical, biophysical,
and cellular assays to determine potency, selectivity, and on-target activity.
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Biochemical Screening: Time-Resolved Fluorescence
Resonance Energy Transfer (TR-FRET)

TR-FRET is a robust, high-throughput assay used to quantify the binding of a YEATS domain
to an acetylated histone peptide and measure its disruption by an inhibitor.[24]

Principle: A recombinant, tagged YEATS domain protein (e.g., 6xHis-ENL) is mixed with a
biotinylated histone peptide containing an acetyl-lysine mark (e.g., Biotin-H3K9ac). A Europium
(Eu)-chelate-labeled antibody or streptavidin serves as the donor fluorophore, binding the
peptide. A second antibody or reagent conjugated to an acceptor fluorophore (e.g., ULight™)
binds the tagged protein. When the protein and peptide interact, the donor and acceptor are
brought into proximity, allowing for a FRET signal upon excitation. An inhibitor disrupts this
interaction, causing a loss of signal.[24]

Detailed Protocol (Example for ENL):
+ Reagent Preparation:

o Assay Buffer: 50 mM Tris-HCI pH 8.0, 150 mM NacCl, 0.5% casein, and 0.1% NP-40.

[¢]

5X Inhibitor Plate: Prepare serial dilutions of test compounds in Assay Buffer in a 384-well
plate.

[¢]

5X Protein: Dilute 6xHis-ENL protein to 125 nM in Assay Buffer.

o

5X Peptide: Dilute Biotin-H3K9ac peptide to 5 nM in Assay Buffer.

o

2.5X Detection Mix: Prepare a mix of Anti-6xHis-ULight (15 nM final) and Streptavidin-
Europium (0.5 nM final) in Assay Buffer.

o Assay Procedure (384-well plate, 20 uL final volume):
o Add 4 uL of 5X test inhibitor or vehicle control to each well.
o Add 4 pL of 5X 6xHis-ENL protein.

o Incubate for 15 minutes at room temperature.
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[e]

Add 4 L of 5X Biotin-H3K9ac peptide.

(¢]

Incubate for 30 minutes at room temperature.

[¢]

Add 8 pL of 2.5X Detection Mix.

[¢]

Incubate for 60 minutes at room temperature, protected from light.

o Data Acquisition:

o Read the plate using a TR-FRET capable reader (e.g., EnVision). Excite at ~320-340 nm
and measure emission at 615 nm (Europium) and 665 nm (ULight/FRET).

o Calculate the ratio of 665 nm / 615 nm emission.

o Plot the ratio against inhibitor concentration and fit to a dose-response curve to determine
the IC50 value.[25]

Biophysical Validation: Isothermal Titration Calorimetry
(ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the
determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (AH) of the
interaction.[16] It is a gold-standard method for validating hits from primary screens.

Principle: A solution of the inhibitor is titrated into a solution containing the target YEATS
domain protein in the calorimeter cell. The heat change upon each injection is measured. The
resulting thermogram is integrated and plotted against the molar ratio of inhibitor to protein to
determine the thermodynamic parameters of binding.

Detailed Protocol:
e Sample Preparation:

o Dialyze the purified YEATS domain protein (e.g., 20-50 uM) and the inhibitor (e.g., 200-
500 uM) extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NacCl)
to minimize buffer mismatch effects.
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o Degas both solutions immediately before the experiment.

o ITC Experiment Setup:
o Load the protein solution into the sample cell of the microcalorimeter.
o Load the inhibitor solution into the injection syringe.
o Set the experimental temperature (e.g., 25°C).

e Titration:

o Perform an initial small injection (e.g., 0.5 pL) to remove air from the syringe, followed by a
series of 20-30 injections (e.g., 2 pL each) with sufficient spacing to allow the signal to
return to baseline.

o Data Analysis:
o Integrate the heat-change peaks for each injection.

o Subtract the heat of dilution, determined from a control experiment titrating the inhibitor
into buffer alone.

o Fit the integrated data to a one-site binding model using analysis software (e.g., Origin) to
calculate Kd, n, and AH.[16]

Cellular Target Engagement: Cellular Thermal Shift
Assay (CETSA®)

CETSA is used to verify that a compound binds to its intended target protein within the complex
environment of a living cell.[26]

Principle: Ligand binding typically stabilizes a protein, increasing its resistance to thermal
denaturation. In CETSA, cells are treated with the inhibitor or a vehicle control and then heated
to a range of temperatures. At a specific temperature, the unbound protein will denature and
aggregate, while the inhibitor-bound fraction remains soluble. The amount of soluble protein
remaining at each temperature is then quantified. A shift in the melting curve to a higher
temperature in the presence of the inhibitor indicates target engagement.[26]
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Detailed Protocol:

Cell Treatment:

o Culture cells (e.g., MOLM-13 leukemia cells) and treat with the desired concentration of
the YEATS inhibitor or vehicle (e.g., DMSO) for a set time (e.g., 1-2 hours).

Heating Step:

o Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.

o Heat the samples across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a
thermal cycler, followed by cooling at room temperature for 3 minutes.

Cell Lysis and Fractionation:

o Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a water bath).

o Separate the soluble fraction (containing non-denatured protein) from the aggregated
precipitate by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

Quantification:

o Carefully collect the supernatant (soluble fraction).

o Quantify the amount of soluble target protein using an antibody-based method like
Western Blot, ELISA, or AlphaScreen.

Data Analysis:

o Plot the percentage of soluble protein against temperature for both vehicle- and inhibitor-
treated samples.

o Arightward shift in the melting curve for the inhibitor-treated sample confirms target
engagement.[26]

The following diagram outlines a typical workflow for the discovery and validation of YEATS
domain inhibitors.
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Caption: A generalized workflow for YEATS inhibitor discovery.
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Conclusion and Future Outlook

The YEATS domains have emerged as a promising class of epigenetic targets for cancer
therapy. The development of potent and selective small-molecule inhibitors has provided
invaluable chemical probes to dissect their biological functions and has laid the groundwork for
new therapeutic strategies.[1][15] The success of compounds targeting ENL in preclinical
models of acute leukemia highlights the potential of this approach.[6][19]

Future efforts will likely focus on:

» Improving Selectivity: Developing inhibitors that can distinguish between the highly similar
YEATS domains of ENL and AF9, or among other family members, to minimize off-target
effects.[15]

o Expanding to Other Cancers: Leveraging the roles of GAS41 and YEATS2 in solid tumors
like NSCLC to develop new treatments.[9][13]

o Combination Therapies: Exploring the synergistic effects of YEATS inhibitors with other
epigenetic drugs, such as BET bromodomain inhibitors, which has shown promise in
leukemia cells.[6][20]

o Development of In Vivo Probes: Optimizing the pharmacokinetic properties of current leads
to enable robust in vivo studies and clinical translation.[21]

Continued research into the biology of YEATS domains and the development of sophisticated
chemical tools to modulate their activity will be crucial for realizing their full therapeutic
potential.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.1c00367
https://pubs.acs.org/doi/abs/10.1021/acsmedchemlett.4c00016
https://pubs.acs.org/doi/10.1021/acs.jmedchem.5c02307
https://arxiv.org/pdf/1801.10193
http://www.epicypher.com/wp-content/uploads/2024/09/110_ENL_TR-FRET_TechNote.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3751221/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3751221/
https://www.ncbi.nlm.nih.gov/books/NBK374282/
https://www.ncbi.nlm.nih.gov/books/NBK374282/
https://www.benchchem.com/product/b10821041#small-molecule-inhibitors-of-yeats-domains
https://www.benchchem.com/product/b10821041#small-molecule-inhibitors-of-yeats-domains
https://www.benchchem.com/product/b10821041#small-molecule-inhibitors-of-yeats-domains
https://www.benchchem.com/product/b10821041#small-molecule-inhibitors-of-yeats-domains
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10821041?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10821041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

